3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate
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Overview
Description
3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate is a complex organic compound that features a benzimidazole moiety linked to a diazoniopropenolate group via a sulfanyl bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes or other electrophiles. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with other reagents to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazoniopropenolate group can be reduced under appropriate conditions.
Substitution: The benzimidazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1H-Benzimidazol-2-yl)sulfanyl-methyl]benzonitrile
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid
Uniqueness
3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate is unique due to its combination of a benzimidazole moiety with a diazoniopropenolate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
81840-54-2 |
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Molecular Formula |
C10H8N4OS |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)-3-diazopropan-2-one |
InChI |
InChI=1S/C10H8N4OS/c11-12-5-7(15)6-16-10-13-8-3-1-2-4-9(8)14-10/h1-5H,6H2,(H,13,14) |
InChI Key |
QGZXPSAHXDOBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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